7-(Trifluoromethyl)quinoline 1-oxide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The N-oxide group deshields adjacent protons. For example, H-2 and H-8 protons in quinoline N-oxide derivatives typically resonate at δ 8.5–9.0 ppm due to electron withdrawal by the oxidized nitrogen. Protons near the trifluoromethyl group (H-6 and H-8) show upfield shifts (δ 7.8–8.2 ppm) due to the electron-withdrawing effect of -CF₃.
- ¹³C NMR : The N-oxide nitrogen induces downfield shifts for C-1 (δ 150–160 ppm) and C-2 (δ 125–135 ppm). The -CF₃ group causes a distinct quartet for C-7 (δ 120–125 ppm, $$ J_{C-F} \approx 35–40 \, \text{Hz} $$).
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 213 (C₁₀H₆F₃NO⁺). Fragment ions include:
- m/z 196 : Loss of -OH ($$ -17 \, \text{Da} $$)
- m/z 167 : Cleavage of the -CF₃ group ($$ -69 \, \text{Da} $$)
- m/z 77 : Benzene ring fragment
X-ray Crystallographic Studies of Quinoline N-Oxide Derivatives
While direct crystallographic data for this compound are unavailable, studies of related compounds reveal critical structural insights:
- Bond Lengths : The N-O bond in quinoline N-oxide derivatives averages 1.32 Å , shorter than typical N-O single bonds (1.45 Å), indicating partial double-bond character.
- Planarity : The quinoline ring and N-oxide group are coplanar, with dihedral angles <5° between the pyridine and benzene rings.
- Intermolecular Interactions : Hydrogen bonding between the N-oxide oxygen and adjacent molecules stabilizes crystal packing.
Table 1: Comparative Crystallographic Parameters for Quinoline N-Oxides
| Compound | N-O Bond Length (Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Methyl quinoline-1-oxide-6-carboxylate | 1.31 | 3.2 | |
| 6-(Trifluoromethyl)-4-quinolinol | 1.33 | 4.8 |
These features suggest that this compound would exhibit similar planarity and bonding patterns, with the -CF₃ group introducing steric and electronic perturbations.
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-oxido-7-(trifluoromethyl)quinolin-1-ium |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-4-3-7-2-1-5-14(15)9(7)6-8/h1-6H |
InChI Key |
UHHYACOSRSEOGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)[N+](=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation of Quinoline Derivatives
The trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation methods on quinoline derivatives. Commonly, organolithium reagents or transition-metal-catalyzed cross-coupling reactions are employed to install the trifluoromethyl substituent at the 7-position.
For example, palladium- or copper-catalyzed cross-coupling reactions using trifluoromethylated arylboronic acids or trifluoromethyl halides have been reported to achieve regioselective trifluoromethylation.
Another approach involves the synthesis of trifluoromethyl-substituted quinoline intermediates from o-trifluoromethyl aniline derivatives, which undergo cyclization and further functional group transformations.
Representative Synthetic Route to 7-(Trifluoromethyl)quinoline
A documented method involves the condensation of o-trifluoromethyl aniline with appropriate carbonyl compounds or their derivatives, followed by cyclization and chlorination steps to yield 4-chloro-7-(trifluoromethyl)quinoline intermediates. These intermediates can be further elaborated to the desired quinoline derivatives.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Condensation of o-trifluoromethyl aniline with propanoic acid derivatives | Heating with polyphosphoric acid | Formation of quinoline ring | ~63% (over 2 steps) |
| Chlorination with phosphorus oxychloride and iodine | Chlorination at 4-position | 4-chloro-7-(trifluoromethyl)quinoline | ~80% |
Oxidation to Quinoline 1-Oxide
The key step to obtain the N-oxide is the oxidation of the quinoline nitrogen. This is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).
The oxidation is performed by stirring the quinoline derivative with m-CPBA in dichloromethane at room temperature for 24 hours, yielding the quinoline 1-oxide with high regioselectivity and good yield.
The reaction conditions are mild and preserve other sensitive functional groups on the molecule.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Oxidation with m-CPBA in CH2Cl2 at 0 °C to room temperature | 24 h stirring | Formation of this compound | 82-94% |
Alternative Synthetic Routes and Modifications
Ru(II)-Catalyzed Arylation of Quinoline N-Oxides
Recent advances include regioselective C–H arylation of quinoline N-oxides using Ru(II) catalysis with arylboronic acids, which can be adapted to introduce various substituents including trifluoromethyl groups indirectly. This method involves:
- Stirring quinoline N-oxide with Ru catalyst, silver trifluoroacetate, and base at room temperature.
- The reaction proceeds with high regioselectivity and can be used to functionalize quinoline N-oxides post-oxidation.
One-Pot Consecutive Reactions
Some studies report one-pot reactions starting from trifluoromethyl-substituted iminium salts and diamines to form quinoline derivatives, which can then be oxidized to the N-oxide form. This method offers a streamlined synthesis but requires careful control of reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoromethylation + Oxidation | Quinoline or o-trifluoromethyl aniline derivatives | Organolithium, Pd/Cu catalysts, m-CPBA | Cross-coupling, then oxidation at RT | 80-94% (oxidation step) | Regioselective, scalable |
| Ru(II)-Catalyzed Arylation | Quinoline N-oxide | Ru catalyst, AgTFA, Li2CO3 | RT, 24 h | Moderate to high | Post-oxidation functionalization |
| One-pot iminium salt reaction | CF3-substituted iminium salts + diamines | N-methylation, aqueous workup | RT stirring | Moderate | Streamlined but complex |
Research Findings and Considerations
The trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoline ring, necessitating careful choice of reagents and conditions to avoid side reactions.
Oxidation with m-CPBA is the most reliable and widely used method for N-oxide formation, providing high yields and purity.
Chlorination and cyclization steps to prepare trifluoromethylated quinoline intermediates are well-documented and can be optimized for industrial scale.
Attempts to use other oxidants or chlorinating agents (e.g., SO2Cl2) for N-oxide formation or intermediate transformations often lead to decomposition, highlighting the need for mild and selective reagents.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)quinoline 1-oxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, often catalyzed by metal complexes.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new C-C bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium and organomagnesium compounds.
Oxidation and Reduction: Reagents such as hydrogen peroxide or metal catalysts like cobalt oxide are used.
Cross-Coupling Reactions: Palladium or copper catalysts are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
7-(Trifluoromethyl)quinoline 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline 1-oxide involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Key Analogs:
4-Nitroquinoline 1-Oxide (4-NQO): Substituent: Nitro (-NO₂) at position 3. Electronic Effects: The nitro group is strongly electron-withdrawing, similar to -CF₃, but with higher resonance effects. Biological Impact: 4-NQO is a known carcinogen due to its ability to form DNA adducts via metabolic activation to 4-hydroxyaminoquinoline 1-oxide . Steric Considerations: Substituents at positions 2 or 3 reduce carcinogenicity in 4-NQO derivatives.
2-(4-Bromophenyl)quinoline 1-Oxide (7a): Substituent: Bromophenyl at position 2. Reactivity: Synthesized via visible light-mediated C2-H arylation, demonstrating positional selectivity in functionalization. The 7-CF₃ compound may exhibit distinct regioselectivity in reactions due to electronic differences .
3-Trifluoromethylquinoxaline 1,4-Dioxide Derivatives: Core Structure: Quinoxaline (two adjacent nitrogen atoms) vs. quinoline (one nitrogen). Applications: Quinoxaline dioxides are explored for antimicrobial activity. The -CF₃ group enhances membrane permeability, a property shared with 7-(Trifluoromethyl)quinoline 1-oxide .
Comparative Electronic Properties:
| Compound | Substituent Position | Electron-Withdrawing Group | LogP (Estimated) |
|---|---|---|---|
| This compound | 7 | -CF₃ | ~2.5 (high lipophilicity) |
| 4-NQO | 4 | -NO₂ | ~1.8 |
| 2-Bromophenylquinoline 1-oxide | 2 | -Br | ~3.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
